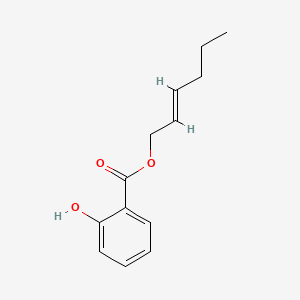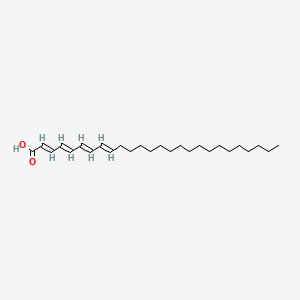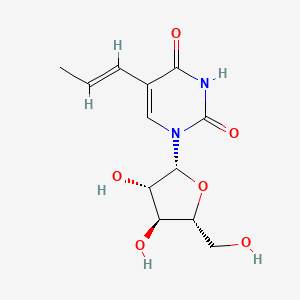
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid
Overview
Description
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid is an organic compound with a molecular formula of C10H7ClO3 It is characterized by the presence of a chlorophenyl group attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the butenoic acid moiety.
4-Chlorobenzoic acid: Contains a chlorophenyl group but differs in the functional group attached to the benzene ring.
4-Chlorocinnamic acid: Similar structure with a different functional group attached to the phenyl ring.
Uniqueness
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid is unique due to the presence of both the chlorophenyl and butenoic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSPZCGKZYTJOA-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33185-97-6 | |
| Record name | 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that CPB targets both the catalytic and regulatory sites of PDC?
A: Kinetic studies demonstrate that CPB inactivation of PDC follows a biphasic, sigmoidal pattern, which fits the model for two-site irreversible inhibition. [] This suggests two distinct binding events. Additionally, the presence of high concentrations of pyruvate, the natural substrate of PDC, protects the enzyme from inactivation by CPB, indicating competition for the catalytic site. [] Interestingly, low concentrations of pyruvate accelerate inactivation, while pyruvamide, an allosteric activator, also enhances inactivation. [] These observations support the hypothesis that CPB interacts with both the catalytic and regulatory sites, with pyruvamide binding solely to the regulatory site, influencing CPB's binding and inactivation kinetics.
Q2: What unique spectroscopic properties of CPB allow for the study of PDC reaction mechanisms?
A: CPB displays both a conjugated enamine absorption band at 430 nm and a charge transfer (CT) transition at 480 nm when bound to ThDP enzymes like PDC. [, ] The 440 nm absorbance band, arising from the enamine intermediate formed upon CPB binding to PDC, provides direct evidence for the involvement of such species in the catalytic mechanism. [] These spectral features, particularly the CT transition at 480 nm, are not associated with any conjugated systems present in the enzyme or substrate and are attributed to the interaction between the π bond on the CPB side chain and the positively charged thiazolium ring of the ThDP cofactor. [] Time-resolved spectroscopy of these bands enables the determination of rate constants for individual steps in the enzymatic reaction. []
Q3: Is there any structural information available about CPB and its interaction with PDC?
A: While the provided abstracts do not explicitly detail the molecular structure of CPB, its molecular formula can be deduced as C10H7ClO3, with a molecular weight of 210.62 g/mol. [, , ] Further structural insights into CPB's interaction with PDC, such as crystallographic data or computational modeling studies, are not provided in these abstracts.
Q4: What are the potential implications of understanding CPB's interaction with PDC?
A: Deciphering the mechanism of action of CPB on PDC provides valuable insights into the enzyme's catalytic mechanism and its regulation. [, , ] This knowledge is crucial for understanding metabolic pathways involving pyruvate decarboxylase and could be leveraged for developing novel inhibitors targeting this enzyme for therapeutic purposes. For instance, targeting PDC in specific organisms could be a strategy for developing new antifungal agents. Further research into the structure-activity relationships of CPB analogs could lead to the identification of more potent and selective inhibitors of PDC.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)





